

# An In-depth Technical Guide to 2-Bromo-3-methylbenzoic Acid Methyl Ester

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## Compound of Interest

Compound Name: **Methyl 2-bromo-3-methylbenzoate**

Cat. No.: **B146986**

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## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of **Methyl 2-bromo-3-methylbenzoate**, a versatile building block in organic synthesis with significant applications in the pharmaceutical and material science sectors.

## Core Chemical Properties

2-Bromo-3-methylbenzoic Acid Methyl Ester, also known as **Methyl 2-bromo-3-methylbenzoate**, is a substituted aromatic compound. Its structure, featuring a bromine atom and a methyl group on the benzene ring, alongside a methyl ester functional group, imparts unique reactivity that makes it a valuable intermediate in a variety of chemical transformations.

[1]

Property	Value	Source
CAS Number	131001-86-0	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	229.07 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	methyl 2-bromo-3-methylbenzoate	<a href="#">[3]</a>
Canonical SMILES	CC1=C(C(=CC=C1)C(=O)OC)Br	<a href="#">[3]</a>
InChI	InChI=1S/C9H9BrO2/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5H,1-2H3	<a href="#">[3]</a>
InChIKey	QAOFGUXVDAZKBW-UHFFFAOYSA-N	<a href="#">[3]</a>

## Spectroscopic Data

### Spectroscopic Data

<sup>1</sup> H NMR	(400MHz, CDCl <sub>3</sub> ) δ: 7.97-7.99 (d, 1H), 7.81-7.84 (m, 2H), 4.46 (s, 2H), 3.92 (s, 3H), 2.65 (s, 3H)
<sup>13</sup> C NMR	Spectral data available.
Mass Spectrometry	Exact Mass: 227.97859 Da
Infrared (IR) Spectroscopy	IR spectral data is available from the Coblenz Society's evaluated infrared reference spectra collection.

## Applications in Synthesis

The strategic placement of the bromo and methyl groups on the aromatic ring makes this compound a versatile reagent in organic synthesis.

- **Pharmaceutical Synthesis:** It is a key intermediate in the development of various pharmaceutical agents, including anti-inflammatory and analgesic drugs.[1] The compound is also used in the synthesis of inhibitors for anti-apoptotic proteins, which are often overexpressed in cancers.[4]
- **Agrochemical Development:** This ester is employed in the formulation of novel pesticides and herbicides.[1]
- **Material Science:** Its unique properties are leveraged in the creation of advanced materials, such as specialty polymers and coatings.[1][5]
- **Cross-Coupling Reactions:** The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the formation of new carbon-carbon bonds.[6][7][8] This is a cornerstone of modern organic synthesis for constructing complex molecules.[7][9][10][11]

## Experimental Protocols

### Synthesis of 2-Bromo-3-methylbenzoic Acid

A common precursor to the methyl ester is 2-bromo-3-methylbenzoic acid. A typical synthesis involves the bromination of p-nitrotoluene, followed by a series of reactions to introduce the carboxylic acid functionality.[12]

**Caution:** This procedure involves the use of hazardous materials, including bromine and potassium cyanide, and generates hydrogen cyanide gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[12]

#### Step 1: Bromination of p-Nitrotoluene[12]

- In a three-necked flask equipped with a reflux condenser, separatory funnel, and mechanical stirrer, combine p-nitrotoluene and iron powder.[12]
- Heat the mixture to 75-80°C.[12]
- Add bromine dropwise over 30 minutes while stirring vigorously.[12]
- Maintain the temperature and stirring for an additional 1.5 hours.[12]

- Pour the reaction mixture into an ice-cold sodium hydroxide solution.[12]
- Isolate and purify the resulting 2-bromo-4-nitrotoluene.[12]

#### Step 2: Synthesis of 2-Bromo-3-methylbenzoic Acid[12]

- In a large flask, combine potassium cyanide, 2-ethoxyethanol, water, and the 2-bromo-4-nitrotoluene from the previous step.[12]
- Reflux the mixture for 16 hours.[12]
- Acidify the hot solution with concentrated hydrochloric acid, which will evolve hydrogen cyanide gas.[12]
- Boil the mixture to expel any remaining hydrogen cyanide.[12]
- Cool the solution and filter to remove any solid impurities.[12]
- Extract the filtrate with chloroform.[12]
- Extract the combined chloroform layers with ammonium carbonate solution.[12]
- Acidify the ammonium carbonate solution to precipitate the crude 2-bromo-3-methylbenzoic acid.[12]
- Recrystallize the crude product from petroleum ether to obtain the pure acid.[12]

## Esterification to Methyl 2-Bromo-3-methylbenzoate

The synthesis of the title compound, **methyl 2-bromo-3-methylbenzoate**, is typically achieved through the esterification of 2-bromo-3-methylbenzoic acid.[13]

- Dissolve 2-bromo-3-methylbenzoic acid in methanol.[13]
- Add a catalytic amount of sulfuric acid.[13]
- Reflux the reaction mixture to drive the esterification.
- After the reaction is complete, neutralize the acid catalyst.

- Remove the methanol under reduced pressure.
- Extract the product with an organic solvent and wash with water.
- Dry the organic layer and evaporate the solvent to yield the crude **methyl 2-bromo-3-methylbenzoate**.
- Purify the crude product by distillation or column chromatography.

## Safety and Handling

Hazard Identification:[3]

- Causes skin irritation (H315).[3]
- Causes serious eye irritation (H319).[3]
- May cause respiratory irritation (H335).[3]

Precautionary Measures:[3]

- Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
- Wash skin thoroughly after handling.[3]
- Use only outdoors or in a well-ventilated area.[3]
- Wear protective gloves/protective clothing/eye protection/face protection.[3]

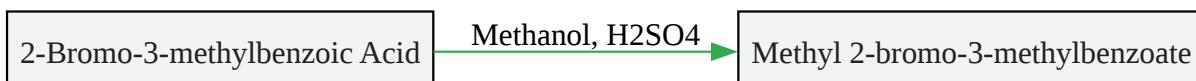
## Visualizing Synthetic Pathways

The following diagrams illustrate key synthetic transformations involving 2-Bromo-3-methylbenzoic Acid Methyl Ester and its precursors.



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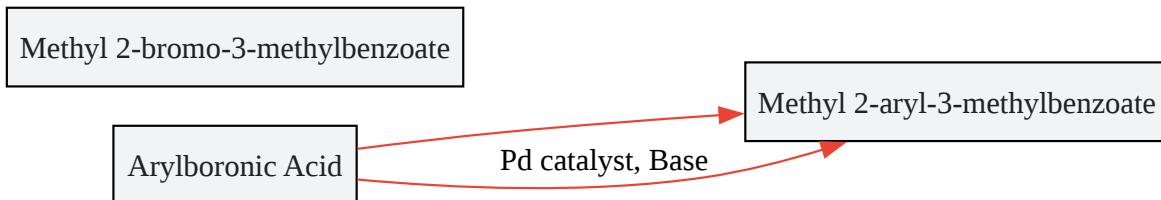
Caption: Synthesis of the precursor, 2-Bromo-3-methylbenzoic Acid.



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Caption: Esterification to form the title compound.

Reactants



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Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-3-methylbenzoic Acid Methyl Ester]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146986#key-characteristics-of-2-bromo-3-methylbenzoic-acid-methyl-ester>]

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